molecular formula C7H13NO2 B1337775 1-(4-Hydroxypiperidin-1-yl)ethanone CAS No. 4045-22-1

1-(4-Hydroxypiperidin-1-yl)ethanone

Cat. No. B1337775
CAS RN: 4045-22-1
M. Wt: 143.18 g/mol
InChI Key: KZPIFQYDCVCSDS-UHFFFAOYSA-N
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Description

The compound 1-(4-Hydroxypiperidin-1-yl)ethanone is a chemical of interest in various synthetic and analytical chemistry studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related hydroxypiperidin-1-yl compounds has been explored through various methods. For instance, electrochemical synthesis has been used to generate arylthiobenzazoles from similar compounds, indicating that electrochemical methods could potentially be applied to the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone . Additionally, diastereoselective synthesis methods using Cu(I)-catalyzed reductive aldol cyclization have been reported for the preparation of 4-hydroxypiperidin-2-ones, which suggests that similar catalytic strategies might be adapted for the synthesis of the compound .

Molecular Structure Analysis

Crystallographic studies have provided detailed insights into the molecular structure of related compounds. For example, the crystal structure of a compound with a 4-hydroxypiperidin-1-yl moiety has been determined, revealing specific dihedral angles and hydrogen bonding patterns . This information could be extrapolated to predict the molecular structure and intermolecular interactions of 1-(4-Hydroxypiperidin-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of similar hydroxypiperidin compounds has been studied, showing that they can participate in various chemical reactions. For instance, the electrochemical oxidation of a related compound leads to Michael addition reactions . This suggests that 1-(4-Hydroxypiperidin-1-yl)ethanone could also undergo similar reactions under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized using techniques such as vibrational spectroscopy and density functional theory (DFT) calculations . These studies provide valuable information on vibrational frequencies, HOMO-LUMO analysis, and potential energy distributions, which are essential for understanding the properties of 1-(4-Hydroxypiperidin-1-yl)ethanone. Additionally, polymorphism and phase transitions have been observed in related compounds, which could be relevant for the physical characterization of the compound of interest .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of compounds related to "1-(4-Hydroxypiperidin-1-yl)ethanone," exploring their structure and potential applications. For instance, the electrochemical synthesis of new substituted phenylpiperazines through the oxidation of similar compounds demonstrates the development of environmentally friendly methods for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011). Additionally, the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates from (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones further underscores the compound's utility in creating fluorescent films (Soboleva et al., 2017).

Biological Activities

Several studies have highlighted the potential biological activities of "1-(4-Hydroxypiperidin-1-yl)ethanone" derivatives. For instance, indole derivatives closely related to the compound have shown promise as dual-effective agents for neurodegenerative diseases, combining potent ligand activity at the GluN2B-containing NMDA receptor with antioxidant properties, which might contribute to their neuroprotective effects (Buemi et al., 2013). This dual activity underscores the compound's relevance in drug development for neurological conditions.

Crystallographic Analysis

Crystallographic studies have provided insights into the structure of "1-(4-Hydroxypiperidin-1-yl)ethanone" derivatives, aiding in understanding their chemical behavior and interaction with other molecules. The crystal structure analysis of adducts comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component reveals the spatial arrangements that could influence their biological activity and material properties (Revathi et al., 2015).

Nonlinear Optical Properties

Research into the nonlinear optical properties of "1-(4-Hydroxypiperidin-1-yl)ethanone" derivatives has identified potential applications in the development of new materials. The synthesis and characterization of a piperidine derivative with potential nonlinear optical (NLO) activity suggests its suitability for device applications due to its hardness and efficiency in second harmonic generation, indicating its utility in the creation of NLO devices (Revathi et al., 2018).

Safety And Hazards

The safety data sheet for this compound indicates that it may cause skin and eye irritation. Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing and eye protection .

Relevant Papers The compound “1-(4-Hydroxypiperidin-1-yl)ethanone” has been mentioned in various papers. For instance, it has been used in the synthesis of pyrimidine derivatives containing the 4-hydroxypiperidine group . Another paper discusses the synthesis and therapeutic potential of imidazole containing compounds .

properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPIFQYDCVCSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444253
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxypiperidin-1-yl)ethanone

CAS RN

4045-22-1
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-hydroxypiperidine (0.534 g, 5.3 mmol) was dissolved in methylene chloride (50 mL). The solution was cooled to −78° C. and triethylamine (1.10 mL, 7.95 mmol) was added. Acetyl chloride (0.33 mL, 4.77 mmol) was added dropwise to the mixture. The mixture was warmed to r.t., concentrated under reduced pressure and purified using silica gel chromatography (50% ethyl acetate in hexanes) to give the title compound (0.540 g, 80%) as an oil.
Quantity
0.534 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) mixture of NaBH4 (2.15 g, 0.057 mol) and isopropanol (70 mL) was added N-acetyl-4-piperidone (8.00 g, 0.057 mol). The mixture was allowed to warm to room temperature and stirred for 16 hours. CO2 was bubbled into the reaction mixture, EtOAc (120 mL) was added, and the precipitate was removed by filtration. The filtrate was concentrated to give 8.0 g (100%) of N-acetyl-4-hydroxypiperidine as a colorless oil.
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Inam, RL Van Zyl, NJ van Vuuren, CT Chen… - RSC Advances, 2015 - pubs.rsc.org
In an endeavour to develop efficacious antiprotozoal agents 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and screened in vitro against the HM1 : …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
Y Zhu, N Sun, M Yu, H Guo, Q Xie, Y Wang - European Journal of …, 2019 - Elsevier
A series of aryl-substituted indole and indoline derivatives were discovered as novel RORγt agonists by a scaffold-based hybridization of the reported RORγt agonists 1 and 2. SAR …
F Kathrada, A Inam, A Azam - African Journal of Biomedical Research, 2023 - ajol.info
The widespread resistance to current antimalarial agents adds to the great burden of malaria. This study evaluated the antimalarial activity of novel compounds against the Plasmodium …
Number of citations: 3 www.ajol.info
R Kucznierz, F Grams, H Leinert… - Journal of medicinal …, 1998 - ACS Publications
Derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) were developed as inhibitors of factor Xa (fXa). The compounds are prepared using 15 …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
X Deng, F Salgado-Polo, T Shao, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
Autotaxin (ATX) is a secreted phosphodiesterase that has been implicated in a remarkably wide array of pathologies, especially in fibrosis and cancer. While ATX inhibitors have …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
B Denoo - 2019 - biblio.ugent.be
The main subjects of this work can be divided into two parts which in total contain 5 experimental, 2 theoretical and 2 concluding chapters. The first part focusses on interdisciplinary …
Number of citations: 2 biblio.ugent.be

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